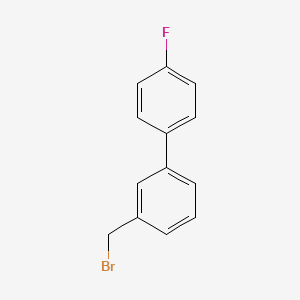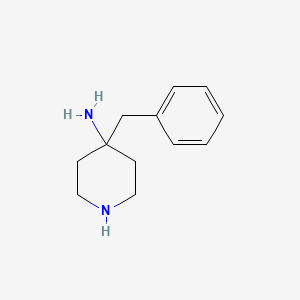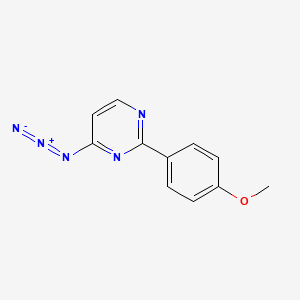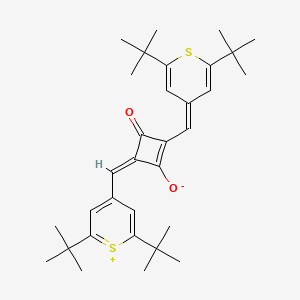
Cyclobutenediylium, 1,3-bis((2,6-bis(1,1-dimethylethyl)-4H-thiopyran-4-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclobutenediylium, 1,3-bis((2,6-bis(1,1-dimethylethyl)-4H-thiopyran-4-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclobutenediylium core with two thiopyran-ylidene groups and hydroxyl functionalities, making it an interesting subject for research in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutenediylium, 1,3-bis((2,6-bis(1,1-dimethylethyl)-4H-thiopyran-4-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt) typically involves multi-step organic reactions. The process begins with the preparation of the thiopyran-ylidene intermediates, followed by their coupling with the cyclobutenediylium core. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the stability and purity of the final product .
Industrial Production Methods
化学反应分析
Types of Reactions
Cyclobutenediylium, 1,3-bis((2,6-bis(1,1-dimethylethyl)-4H-thiopyran-4-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the thiopyran-ylidene groups.
Substitution: The thiopyran-ylidene groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, controlled temperatures, and inert atmospheres to maintain the integrity of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the thiopyran-ylidene moieties .
科学研究应用
Cyclobutenediylium, 1,3-bis((2,6-bis(1,1-dimethylethyl)-4H-thiopyran-4-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of Cyclobutenediylium, 1,3-bis((2,6-bis(1,1-dimethylethyl)-4H-thiopyran-4-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Cyclobutenediylium, 1,3-dihydroxy-2,4-bis[(2-methylpropyl)(2,2,6,6-tetramethyl-4-piperidinyl)amino]-, bis(inner salt): Another cyclobutenediylium derivative with different substituents.
2,4-Bis(1,3,3-trimethyl-2-indolinylidenemethyl)cyclobutenediylium-1,3-diolate: A squarylium dye with a similar core structure but different functional groups.
Uniqueness
Cyclobutenediylium, 1,3-bis((2,6-bis(1,1-dimethylethyl)-4H-thiopyran-4-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt) is unique due to its specific combination of thiopyran-ylidene groups and hydroxyl functionalities. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
属性
CAS 编号 |
88878-49-3 |
|---|---|
分子式 |
C32H42O2S2 |
分子量 |
522.8 g/mol |
IUPAC 名称 |
2-[(2,6-ditert-butylthiopyran-4-ylidene)methyl]-4-[(2,6-ditert-butylthiopyrylium-4-yl)methylidene]-3-oxocyclobuten-1-olate |
InChI |
InChI=1S/C32H42O2S2/c1-29(2,3)23-15-19(16-24(35-23)30(4,5)6)13-21-27(33)22(28(21)34)14-20-17-25(31(7,8)9)36-26(18-20)32(10,11)12/h13-18H,1-12H3 |
InChI 键 |
FLWPQQRHMRSNPD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC2=C(C(=CC3=CC(=[S+]C(=C3)C(C)(C)C)C(C)(C)C)C2=O)[O-])C=C(S1)C(C)(C)C |
规范 SMILES |
CC(C)(C)C1=CC(=CC2=C(C(=CC3=CC(=[S+]C(=C3)C(C)(C)C)C(C)(C)C)C2=O)[O-])C=C(S1)C(C)(C)C |
Key on ui other cas no. |
88878-49-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Naphthalenol, 1-[(2-chloro-5-methylphenyl)azo]-](/img/structure/B1661161.png)
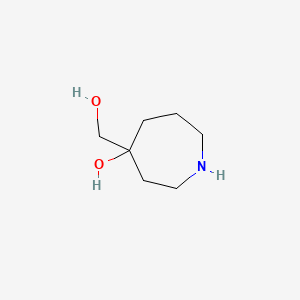
![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B1661164.png)


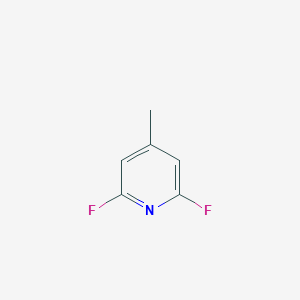
![tert-butyl N-[2-(aminomethyl)-4,5-dimethoxyphenyl]carbamate](/img/structure/B1661168.png)
![Benzamide, 4-[[4-(acetylamino)benzoyl]amino]-N-methyl-](/img/structure/B1661170.png)
